8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound classified as a spirohydantoin, distinguished by its unique spirocyclic structure. This compound features a triazaspirodecane core that is fused with a cinnamoyl group, making it of significant interest in medicinal chemistry due to its potential biological activities, particularly as an agonist for delta opioid receptors. The compound is identified by the CAS number 1021126-39-5 and has garnered attention for its implications in pain management and neurological disorders.
The compound is synthesized through organic chemistry techniques and belongs to the broader class of spirocyclic compounds. Spirocyclic compounds are characterized by two or more rings connected through a single atom, which in this case contributes to the compound's unique pharmacological properties. The classification of this compound as a spirohydantoin indicates its structural relationship to hydantoins, which are derivatives of imidazolidine-2,4-dione.
The synthesis of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:
For large-scale production, optimization of these synthetic routes is crucial. Techniques such as continuous flow reactors can enhance efficiency during the cyclization step, while batch reactors may be employed for the condensation reaction. Purification methods like recrystallization or chromatography are essential to isolate the final product with desired purity levels.
The molecular formula for 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is with a molecular weight of approximately 246.28 g/mol. The structure consists of:
The structural integrity and stereochemistry play vital roles in its interaction with biological targets, particularly delta opioid receptors .
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions typical for compounds containing both carbonyl and amine functionalities:
These reactions expand its utility in synthesizing derivatives with enhanced or modified biological activities.
The primary target for 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor.
This compound acts as a selective agonist for this receptor type. Upon binding to the delta opioid receptor:
The activation of delta opioid receptors influences several signaling pathways involved in pain modulation and could potentially provide therapeutic benefits in treating chronic pain conditions.
While specific physical properties such as boiling point and density are not extensively documented for 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, general properties include:
These properties are crucial for understanding how the compound behaves under various conditions during synthesis and application .
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several notable applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: